molecular formula C3H7NO B146923 N-Ethylformamide CAS No. 627-45-2

N-Ethylformamide

Cat. No.: B146923
CAS No.: 627-45-2
M. Wt: 73.09 g/mol
InChI Key: KERBAAIBDHEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Ethylformamide, also known as Ethylformamide or N-Formylethylamine , is a chemical compound with the formula C3H7NO It has been suggested that it may act as a progesterone receptor agonist .

Mode of Action

As a progesterone receptor agonist , it may bind to progesterone receptors, leading to changes in gene expression and cellular function.

Biochemical Pathways

Given its potential role as a progesterone receptor agonist , it may be involved in pathways related to hormone signaling and regulation.

Result of Action

As a potential progesterone receptor agonist , it may influence gene expression and cellular functions related to hormone signaling.

Chemical Reactions Analysis

Types of Reactions: N-Ethylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethylformamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N-Ethylformamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and applications .

Properties

IUPAC Name

N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBAAIBDHEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060842
Record name Formamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-45-2
Record name Ethylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF7XCH5B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylformamide
Reactant of Route 2
N-Ethylformamide
Reactant of Route 3
Reactant of Route 3
N-Ethylformamide
Reactant of Route 4
Reactant of Route 4
N-Ethylformamide
Reactant of Route 5
Reactant of Route 5
N-Ethylformamide
Reactant of Route 6
Reactant of Route 6
N-Ethylformamide
Customer
Q & A

Q1: What is the molecular formula and weight of N-Ethylformamide?

A1: this compound is represented by the molecular formula C3H7NO and has a molecular weight of 73.09 g/mol. [, ]

Q2: What spectroscopic techniques have been employed to characterize this compound?

A2: Researchers have utilized various spectroscopic methods to analyze this compound, including Fourier Transform Microwave Spectroscopy [], Rotational Spectroscopy [, ], 17O NMR Spectroscopy [, ], and Raman Spectroscopy. [] These techniques provide valuable insights into the compound's structure, conformational behavior, and interactions with solvents.

Q3: How does the structure of this compound influence its cis/trans isomerism?

A3: 17O NMR studies have shown that this compound, like N-Methylformamide, exhibits minimal solvation differences between its cis and trans isomers in various solvents, including water. [, ] This suggests that the ethyl group in this compound does not significantly hinder solvent access to the amide oxygen, unlike the bulky tert-butyl group in tert-butylformamide.

Q4: What is the role of this compound in the study of Vanadium Oxide-Titanium Dioxide catalytic systems?

A4: this compound serves as a model compound to investigate the catalytic activity and selectivity of Vanadium Oxide-Titanium Dioxide systems in dehydration reactions. [, , , ] These studies shed light on the synergistic effects between the metal oxides and their influence on reaction pathways.

Q5: How does the presence of oxygen impact the catalytic dehydration of this compound?

A5: Research has demonstrated that oxygen plays a crucial role in the dehydration of this compound over Vanadium Oxide-Titanium Dioxide catalysts. [, , , ] The oxygen to this compound ratio influences the oxidation state of vanadium, impacting both the activity and selectivity of the catalysts towards the desired product, propionitrile.

Q6: What is the primary metabolic pathway associated with the hepatotoxicity of this compound?

A6: Studies indicate that the hepatotoxicity of this compound, like N-Methylformamide, is linked to the oxidation of the formyl moiety. [, ] This metabolic pathway leads to the formation of reactive N-Ethylcarbamoylating species, which are detoxified by conjugation with glutathione and excreted as mercapturates.

Q7: Which enzymes are involved in the metabolism of this compound?

A7: Research suggests that cytochrome P450 enzymes, specifically CYP2E1, play a significant role in metabolizing this compound to reactive intermediates. [, ] This finding is supported by studies using rat and human liver microsomes, which demonstrate the formation of N-Ethylcarbamoylating metabolites in the presence of CYP450 enzymes.

Q8: What is the role of glutathione in mitigating the toxicity of this compound metabolites?

A8: Glutathione plays a vital role in detoxifying the reactive N-alkylcarbamoylating species generated during this compound metabolism. [] In vitro studies demonstrate that the cytotoxic effects of this compound metabolites on mouse hepatocytes and TLX5 lymphoma cells are significantly reduced by the addition of glutathione to the incubation media.

Q9: How has computational chemistry been employed in the study of this compound?

A9: Computational techniques like Density Functional Theory (DFT) have been used to investigate the conformational behavior of this compound, providing insights into its structure and energetics. [, , ] These calculations help researchers understand the molecule's properties and predict its behavior in various environments.

Q10: How do structural modifications of this compound affect its metabolic activation and toxicity?

A11: While limited information is available on the SAR of this compound, studies comparing its metabolism to that of N-Methylformamide and N,N-Dimethylformamide provide some insights. [, ] These studies suggest that the presence of an N-alkyl group is crucial for the formation of N-alkylcarbamoylating species and subsequent toxicity. Further research is necessary to fully elucidate the impact of various structural modifications on the biological activity of this compound and its analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.